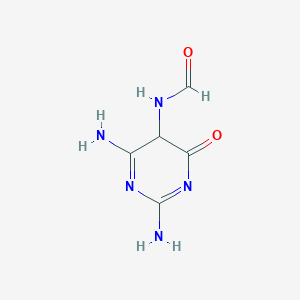

2,6-Diamino-4-oxo-5-formamidopyrimidine

Vue d'ensemble

Description

2,6-Diamino-4-oxo-5-formamidopyrimidine (FapyGua) is a major lesion in DNA generated by hydroxyl radical attack, UV radiation, or photosensitization . It is formed abundantly in DNA of cultured cells or tissues exposed to ionizing radiation or other free radical-generating systems .

Synthesis Analysis

The synthesis of oligonucleotides containing FapyGua and FapyAde at defined positions has been reported . These constructs have allowed researchers to investigate the repair of Fapy lesions in nuclear and mitochondrial extracts from wild type and knock-out mice lacking the two major DNA glycosylases for repair of oxidative DNA damage, OGG1 and NTH1 .Molecular Structure Analysis

The molecular formula of this compound is C5H7N5O2. It has an average mass of 169.141 Da and a monoisotopic mass of 169.059967 Da .Chemical Reactions Analysis

The oxidatively induced DNA lesions FapyGua and FapyAde are formed abundantly in DNA of cultured cells or tissues exposed to ionizing radiation or other free radical-generating systems . These lesions result from hydroxyl radical attack on guanine and adenine .Applications De Recherche Scientifique

DNA Damage and Repair Mechanisms

2,6-Diamino-4-oxo-5-formamidopyrimidine (FapyGua) is a significant lesion in DNA generated by hydroxyl radical attack, UV radiation, or photosensitization. Its presence in DNA is a marker of oxidative stress and is involved in mutagenesis and disease processes. The repair of FapyGua in DNA is crucial, as it involves base excision repair pathways, highlighting its biological significance (Dizdaroglu, Kırkalı, & Jaruga, 2008).

Impact on DNA Structure

The incorporation of FapyGua into DNA affects its structure and stability. Molecular dynamics simulations show that FapyGua-containing DNA duplexes exhibit increased dynamical flexibility and weakened hydrogen-bonding interactions, which may affect DNA's biological functions and recognition by repair enzymes (Jiranusornkul & Laughton, 2008).

Role in Oxidative DNA Damage

FapyGua is a major product in DNA treated with systems generating hydroxyl radicals. It is a key indicator of oxidative DNA damage and is involved in several pathophysiological conditions, including cancer and metabolic syndromes. The levels of FapyGua in DNA provide insights into the extent of oxidative stress in biological systems (Aruoma, Halliwell, & Dizdaroglu, 1989).

Formation and Detection Methods

FapyGua forms in DNA upon exposure to ionizing radiation and is detectable through advanced analytical techniques like GC-MS. These methods are crucial for understanding the molecular mechanisms underlying DNA damage and repair (Douki et al., 1997).

Biological and Pathological Effects

The occurrence of FapyGua in DNA is linked to various biological processes and diseases. Studies indicate its involvement in mutagenicity and the potential role in tumor formation, as seen in cases of environmental exposure to carcinogens (Malins et al., 1990).

Mutagenic Properties

The coding properties of FapyGua vary between bacterial and mammalian cells. In bacterial cells, it retains the coding properties of guanine, but in mammalian cells, it induces mutations, highlighting its role in genomic instability (Jena & Mishra, 2013).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O2/c6-3-2(8-1-11)4(12)10-5(7)9-3/h1-2H,(H,8,11)(H4,6,7,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMRVVLNBSNCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NC1C(=NC(=NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20928075 | |

| Record name | (4-Hydroxy-2,6-diimino-1,2,5,6-tetrahydropyrimidin-5-yl)methanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133310-38-0 | |

| Record name | N-(2,6-Diamino-4,5-dihydro-4-oxo-5-pyrimidinyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133310-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diamino-4-hydroxy-5-formamidopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133310380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Hydroxy-2,6-diimino-1,2,5,6-tetrahydropyrimidin-5-yl)methanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

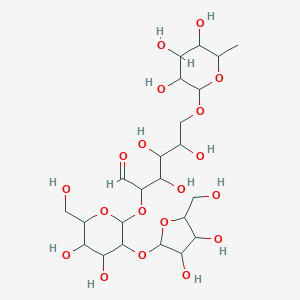

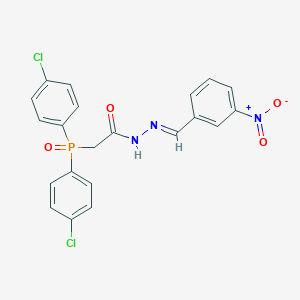

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)

![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B237715.png)

![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)

![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)

![N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237734.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B237738.png)

![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)

![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)